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molecular formula C19H23NO2 B8588199 N-benzyl-2-(3,5-dimethylphenoxy)-butyramide

N-benzyl-2-(3,5-dimethylphenoxy)-butyramide

Cat. No. B8588199
M. Wt: 297.4 g/mol
InChI Key: HIJGEOLLVWCERD-UHFFFAOYSA-N
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Patent
US04753674

Procedure details

In 30 ml of benzene were dissolved 1.8 g (0.017 mole) of benzylamine and 1.2 g (0.015 mole) of pyridine, and thereto was added dropwise 3.0 g (0.013 mole) of 2-(3,5-dimethylphenoxy)-butyroyl chloride at room temperature with stirring. After the reaction was carried out for 5 hours, the reaction mixture was washed with water, dilute hydrochloric acid, dilute aqueous sodium hydroxide and then water successively. After the benzene layer was dried, the benzene was removed by distillation. The resultant crude crystals were recrystallized from n-hexane to give 2.4 g of N-benzyl-2-(3,5-dimethylphenoxy)-butyramide melting at 93°-94° C. as colorless needles.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1.[CH3:15][C:16]1[CH:17]=[C:18]([CH:26]=[C:27]([CH3:29])[CH:28]=1)[O:19][CH:20]([CH2:24][CH3:25])[C:21](Cl)=[O:22]>C1C=CC=CC=1>[CH2:1]([NH:8][C:21](=[O:22])[CH:20]([O:19][C:18]1[CH:17]=[C:16]([CH3:15])[CH:28]=[C:27]([CH3:29])[CH:26]=1)[CH2:24][CH3:25])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC=1C=C(OC(C(=O)Cl)CC)C=C(C1)C
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
1.2 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with water, dilute hydrochloric acid, dilute aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the benzene layer was dried
CUSTOM
Type
CUSTOM
Details
the benzene was removed by distillation
CUSTOM
Type
CUSTOM
Details
The resultant crude crystals were recrystallized from n-hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C(CC)OC1=CC(=CC(=C1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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